molecular formula C8H12 B14666703 1,6-Dimethylcyclohexa-1,4-diene CAS No. 38747-81-8

1,6-Dimethylcyclohexa-1,4-diene

Cat. No.: B14666703
CAS No.: 38747-81-8
M. Wt: 108.18 g/mol
InChI Key: BBWLQXJTQKLVIV-UHFFFAOYSA-N
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Description

1,6-Dimethylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes. It is characterized by a six-membered ring with two methyl groups attached at the 1 and 6 positions and two double bonds at the 1 and 4 positions. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexadiene ring. For instance, the reaction of 2,4-hexadiene with a suitable dienophile under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel are often employed to facilitate the cyclization and methylation reactions required to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: 1,6-Dimethylcyclohexane.

    Substitution: Halogenated cyclohexadienes.

Mechanism of Action

The mechanism by which 1,6-Dimethylcyclohexa-1,4-diene exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the compound allow it to undergo electrophilic addition and substitution reactions, while the methyl groups can influence the reactivity and stability of the intermediates formed during these reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

  • 1,4-Dimethylcyclohexa-1,4-diene
  • 1,2-Dimethylcyclohexa-1,4-diene
  • 1,5-Dimethylcyclohexa-1,4-diene

Comparison: 1,6-Dimethylcyclohexa-1,4-diene is unique due to the positioning of its methyl groups, which can significantly influence its reactivity compared to other dimethylcyclohexadienes. For example, 1,4-Dimethylcyclohexa-1,4-diene has methyl groups at the 1 and 4 positions, which can lead to different steric and electronic effects during chemical reactions .

Properties

CAS No.

38747-81-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,6-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h3,5-7H,4H2,1-2H3

InChI Key

BBWLQXJTQKLVIV-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC=C1C

Origin of Product

United States

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